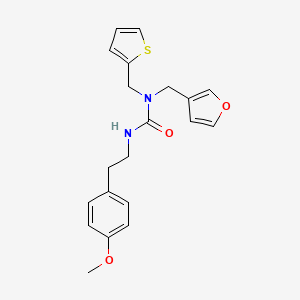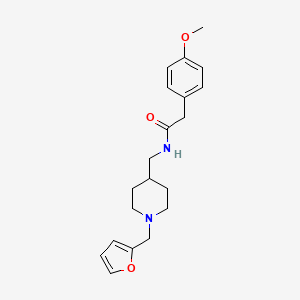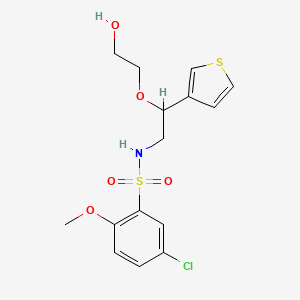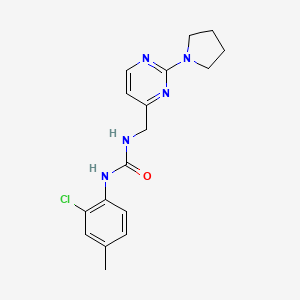
2-Chloro-N-(2,2-dimethylpropyl)-N-(4-hydroxy-3-methylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-N-(2,2-dimethylpropyl)-N-(4-hydroxy-3-methylphenyl)acetamide, also known as A-836,339, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications.
Mecanismo De Acción
The exact mechanism of action of 2-Chloro-N-(2,2-dimethylpropyl)-N-(4-hydroxy-3-methylphenyl)acetamide is not fully understood. However, it is believed to act as a selective agonist for the cannabinoid receptor type 2 (CB2 receptor). Activation of the CB2 receptor has been shown to have analgesic and anti-inflammatory effects, which may explain the therapeutic potential of 2-Chloro-N-(2,2-dimethylpropyl)-N-(4-hydroxy-3-methylphenyl)acetamide.
Biochemical and Physiological Effects:
Studies have shown that 2-Chloro-N-(2,2-dimethylpropyl)-N-(4-hydroxy-3-methylphenyl)acetamide has analgesic and anti-inflammatory effects in animal models of chronic pain and inflammation. Additionally, this compound has been shown to have anxiolytic effects in animal models of anxiety. 2-Chloro-N-(2,2-dimethylpropyl)-N-(4-hydroxy-3-methylphenyl)acetamide has also been shown to have a low potential for abuse and addiction, making it a potentially safer alternative to opioid medications for the treatment of chronic pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-Chloro-N-(2,2-dimethylpropyl)-N-(4-hydroxy-3-methylphenyl)acetamide in lab experiments is its selectivity for the CB2 receptor, which allows for more targeted effects compared to non-selective cannabinoid agonists. Additionally, this compound has a low potential for abuse and addiction, making it a safer alternative to opioid medications for lab experiments. However, one limitation of using 2-Chloro-N-(2,2-dimethylpropyl)-N-(4-hydroxy-3-methylphenyl)acetamide is its limited availability and high cost, which may make it difficult for researchers to obtain and use in their experiments.
Direcciones Futuras
There are several potential future directions for research on 2-Chloro-N-(2,2-dimethylpropyl)-N-(4-hydroxy-3-methylphenyl)acetamide. One area of interest is its potential use in the treatment of chronic pain and inflammation in humans. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications. Finally, there is a need for the development of more cost-effective synthesis methods for 2-Chloro-N-(2,2-dimethylpropyl)-N-(4-hydroxy-3-methylphenyl)acetamide to make it more widely available for research purposes.
Métodos De Síntesis
The synthesis of 2-Chloro-N-(2,2-dimethylpropyl)-N-(4-hydroxy-3-methylphenyl)acetamide involves the reaction of 4-hydroxy-3-methylacetophenone with 2,2-dimethylpropylamine in the presence of hydrochloric acid and acetic anhydride. The resulting product is then treated with thionyl chloride and dimethylformamide to yield the final compound.
Aplicaciones Científicas De Investigación
Research on 2-Chloro-N-(2,2-dimethylpropyl)-N-(4-hydroxy-3-methylphenyl)acetamide has primarily focused on its potential therapeutic applications. Studies have shown that this compound has analgesic and anti-inflammatory properties, making it a potential candidate for the treatment of chronic pain conditions such as neuropathic pain and osteoarthritis. Additionally, 2-Chloro-N-(2,2-dimethylpropyl)-N-(4-hydroxy-3-methylphenyl)acetamide has been shown to have anxiolytic effects, suggesting its potential use in the treatment of anxiety disorders.
Propiedades
IUPAC Name |
2-chloro-N-(2,2-dimethylpropyl)-N-(4-hydroxy-3-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNO2/c1-10-7-11(5-6-12(10)17)16(13(18)8-15)9-14(2,3)4/h5-7,17H,8-9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSYUIISQTFJNEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N(CC(C)(C)C)C(=O)CCl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(4-hydroxy-3-methylphenyl)-N-neopentyla | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[(2-chlorophenyl)methyl]-N-[(4-methoxyphenyl)methyl]oxamide](/img/structure/B2620727.png)


![2-(5-amino-3-(phenylamino)-4-tosyl-1H-pyrazol-1-yl)-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide](/img/structure/B2620731.png)
![N-(3-methoxyphenyl)-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2620733.png)
![5,6,8,9-Tetrahydroimidazo[1,2-d][1,4]oxazepin-3-amine;hydrochloride](/img/structure/B2620734.png)


![1-(Benzo[d][1,3]dioxol-5-yl)-3-(5-hydroxy-3-(thiophen-2-yl)pentyl)urea](/img/structure/B2620740.png)
![3-Propan-2-yl-5-[[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B2620741.png)

![[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(6-ethoxypyridazin-3-yl)methanone](/img/structure/B2620744.png)

